![molecular formula C14H15BrN2O2S B2491622 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 477850-21-8](/img/structure/B2491622.png)
4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of "4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine" involves strategic chemical reactions and methodologies. For example, the synthesis of a related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, was achieved by reacting the corresponding phenacyl thiocyanate with morpholine, showcasing the steric influences and intramolecular interactions pivotal in forming such compounds (Bahrin, Hrib, & Birsa, 2013).
Molecular Structure Analysis
The molecular structure of these compounds reveals interesting dihedral angles and intramolecular interactions. For instance, the dihedral angle between the 1,3-thiazole ring and the phenolic substituent ring in the synthesized compound is significantly influenced by steric factors, with strong intramolecular phenolic O—H⋯N hydrogen bonding being a notable feature (Bahrin, Hrib, & Birsa, 2013).
Chemical Reactions and Properties
The compound's chemical properties and reactions, such as its interactions with bromides to form derivatives that act as inhibitors of phosphoinositide 3-kinase, highlight its potential utility in the realm of medicinal chemistry, specifically in tumor growth inhibition as demonstrated in xenograft models (Alexander et al., 2008).
Physical Properties Analysis
The physical properties, such as crystal structure and intramolecular interactions, are crucial for understanding the compound's stability and behavior under various conditions. The crystal packing, hydrogen bonding, and other weak interactions contribute to the compound's stability and reactivity (Bahrin, Hrib, & Birsa, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential biological activities, are of significant interest. For example, derivatives of this compound have shown remarkable anti-TB activity and antimicrobial properties, suggesting potential applications in treating infectious diseases (S.V et al., 2019).
Scientific Research Applications
Phosphoinositide 3-kinase Inhibition : Derivatives of 4-(1,3-Thiazol-2-yl)morpholine, similar to the compound , have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. This property is significant in the context of tumor growth, as demonstrated in xenograft models (Alexander et al., 2008).
Antioxidant Activity : A study involving QSAR-analysis of derivatives similar to the compound showed that these compounds could serve as potential antioxidants. The study also provided a theoretical basis for the de novo design of new potential antioxidants (Drapak et al., 2019).
Antimicrobial Agents : Research on 1,2,4-triazole derivatives containing a morpholine moiety, similar to the compound , indicated that these compounds could act as antimicrobial agents. Some of these derivatives were found to possess good or moderate antimicrobial activity (Sahin et al., 2012).
Oxidation Inhibition : A study on the inhibition of chalcopyrite oxidation in acidic solutions identified compounds including 4-(2-hydroxyphenyl)-2-(morpholin-4-yl)-1,3-thiazole as effective inhibitors. This finding is relevant in the field of mineral processing and extraction (Chirita et al., 2020).
Antibacterial Screening and DNA Cleavage : A study on the antibacterial inhibition and DNA cleavage potential of a morpholine-containing 1,2,5-thiadiazole derivative showed moderate inhibition against Mycobacteria tuberculosis, highlighting its potential in medicinal applications (Mali et al., 2019).
properties
IUPAC Name |
4-[[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c15-11-1-3-12(4-2-11)19-14-16-9-13(20-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVSNHAFFHHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

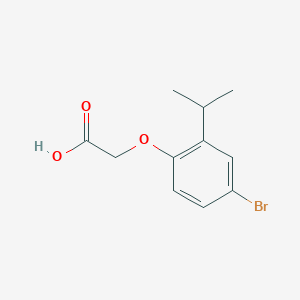
![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)
![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)

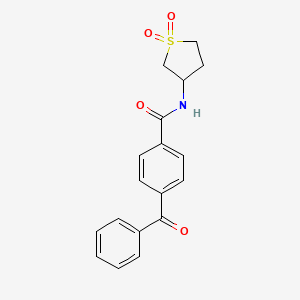
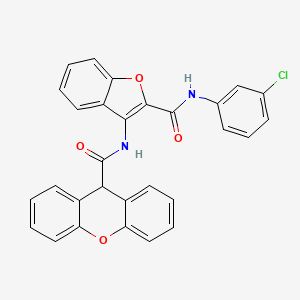
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
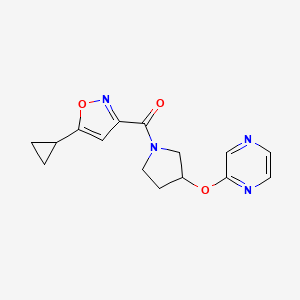
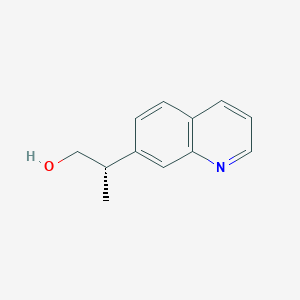
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)